![molecular formula C18H17N3OS B2860436 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206990-43-3](/img/structure/B2860436.png)
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Scientific Research Applications
- Thiadiazole derivatives have garnered attention as potential anticancer agents. Their mesoionic nature allows them to cross cellular membranes, and they interact strongly with biological targets. These compounds exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer effects .
- Specific derivatives, such as K858 (N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide), have demonstrated antimitotic activity, mitotic arrest, caspase-dependent apoptosis, and cell growth inhibition in human colon cancer cells .
- Several thiadiazole-containing compounds have progressed to clinical trials. Researchers are evaluating their efficacy either as single agents or in combination with existing anticancer drugs .
- The 1,2,4-oxadiazole heterocycle, a bioisostere of amide, is structurally related to thiadiazoles. It offers better hydrolytic and metabolic stability, making it valuable for creating novel drug molecules .
Anticancer Activity
Clinical Trials and Drug Development
Bioisosteric Applications
Future Directions
The future directions for research on “2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights .
Mechanism of Action
Target of Action
The compound 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as 2-{[1-(4-methylphenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, is a derivative of the thiazole moiety . Thiazole derivatives have been found to interact with a variety of targets in the body, including enzymes and receptors . .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, including activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . They can activate or stop these pathways, leading to various downstream effects.
Result of Action
One study mentions that a derivative of the thiazole moiety showed high activity in the electroshock seizure test and the chemo-shock seizure test .
properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-9-15(10-8-13)21-16(14-5-3-2-4-6-14)11-20-18(21)23-12-17(19)22/h2-11H,12H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHMXZUYVGIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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